molecular formula C16H25NO2 B1220881 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol CAS No. 66185-60-2

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B1220881
CAS No.: 66185-60-2
M. Wt: 263.37 g/mol
InChI Key: YNJJGTRJAAGQAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADTN DIPROPYL 6,7 involves the catalytic tritium dehalogenation of a suitable dibromo precursor. This process is characterized by high-performance liquid chromatography (HPLC) and tritium nuclear magnetic resonance (NMR) spectroscopy . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the successful dehalogenation of the precursor.

Industrial Production Methods

Industrial production of ADTN DIPROPYL 6,7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to achieve the desired yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to remove any impurities and ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

ADTN DIPROPYL 6,7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds.

Scientific Research Applications

Mechanism of Action

ADTN DIPROPYL 6,7 exerts its effects by binding to dopamine receptors in the brain. It acts as an agonist, meaning it activates these receptors and mimics the action of dopamine. This activation leads to the stimulation of downstream signaling pathways, including the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). These pathways play a crucial role in regulating various physiological processes, including mood, movement, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADTN DIPROPYL 6,7 is unique due to its high affinity for dopamine receptors and its ability to competitively inhibit monoamine oxidase enzymes. This makes it a valuable tool for studying the regulatory mechanisms of neurotransmitter activity and exploring potential therapeutic applications for neurological disorders .

Properties

CAS No.

66185-60-2

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C16H25NO2/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14/h10-11,14,18-19H,3-9H2,1-2H3

InChI Key

YNJJGTRJAAGQAD-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O

Canonical SMILES

CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O

Synonyms

2-(N,N-dipropyl)amino-6,7-dihydroxytetralin
2-(N,N-dipropyl)amino-6,7-dihydroxytetralin hydrobromide
6,7-dihydroxy-2-N,N-dipropylaminotetralin
N,N-dipropyl-6,7-ADTN

Origin of Product

United States

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